
Perimycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Perimycin A is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple hydroxyl groups, amino groups, and a unique bicyclic structure, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Functional group introduction: Hydroxyl, amino, and methyloxan groups are introduced through selective reactions such as hydroxylation, amination, and glycosylation.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without loss of efficiency.
Purification: Using techniques such as chromatography and crystallization to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
化学反应分析
Biosynthetic Pathway
The biosynthesis of Perimycin A involves several key enzymatic reactions, primarily focusing on the conversion of GDP-mannose to GDP-perosamine. The critical steps in this pathway include:
-
Conversion of GDP-mannose to GDP-4-keto-6-deoxymannose : This reaction is catalyzed by GDP-mannose dehydratase (PerDIII).
-
Transamination to form GDP-perosamine : This step is facilitated by the perosamine synthase (PerDII), which directly converts GDP-4-keto-6-deoxymannose into GDP-perosamine.
-
Glycosylation of the aglycone : The final step involves the transfer of perosamine to the aglycone structure of this compound, catalyzed by the perosaminyltransferase (PerDI) .
Reaction Conditions and Yields
The synthesis of this compound has been optimized to improve yields. Key parameters influencing the reaction include:
-
Temperature : Optimal temperatures for enzyme activity are crucial for maximizing yield.
-
pH Levels : Maintaining an appropriate pH can enhance enzyme stability and reaction efficiency.
-
Substrate Concentration : High concentrations of substrates can drive reactions forward but may also lead to inhibition or side reactions.
The optimized conditions have been reported to yield significant amounts of perosaminyl-amphoteronolide B, a derivative of this compound, with yields around 40 mg/L under specific conditions .
Structural Modifications
Chemical modifications of this compound can significantly alter its biological activity. Some notable reactions include:
-
Substitution Reactions : Minor modifications in the sugar moiety can be tolerated without loss of activity, allowing for the generation of various derivatives with enhanced properties.
-
Hybrid Glycosyltransferases : Engineering hybrid enzymes that combine domains from different glycosyltransferases has shown promise in increasing substrate specificity and improving yields of glycosylated products .
Analytical Techniques
To analyze the chemical reactions and modifications of this compound, several analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and confirmation of chemical modifications.
-
Mass Spectrometry (MS) : Essential for determining molecular weights and identifying reaction products.
-
High-Performance Liquid Chromatography (HPLC) : Utilized for purification and quantification of this compound and its derivatives.
Yield Optimization
Through genetic engineering and optimization of reaction conditions, significant improvements in yield have been achieved:
-
Typical yields for perosaminyl derivatives range from 10 mg/L to over 40 mg/L depending on the specific enzymatic pathway utilized.
Biological Activity Assessment
The biological activities of perosaminyl derivatives have been assessed through bioassays against various fungal strains, with results indicating comparable efficacy to traditional amphotericin B derivatives.
科学研究应用
Structural Characteristics
Perimycin A is part of the aromatic heptaene subgroup and exhibits a complex structure that has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) studies. The stereostructure of this compound was revised to reflect the correct position of the keto group at C-5 instead of C-13, enhancing our understanding of its chemical behavior and interactions in biological systems .
Antifungal Activity
Mechanism of Action
this compound operates through a mechanism similar to other polyene antibiotics, such as amphotericin B. It binds to ergosterol in fungal cell membranes, leading to membrane disruption and cell death. This "sterol sponge" mechanism is crucial for its antifungal efficacy, making it a subject of interest in the development of new antifungal agents .
Research Findings
Studies have demonstrated that this compound exhibits significant antifungal activity against various fungal pathogens, including Candida species and Aspergillus species. Its effectiveness has been attributed to its ability to form complexes with ergosterol, which is essential for maintaining fungal cell membrane integrity .
Case Studies and Experimental Applications
-
In Vitro Studies
Research has shown that this compound effectively inhibits the growth of fungi in laboratory settings. For instance, it was tested against clinical isolates of Candida albicans, demonstrating a minimum inhibitory concentration (MIC) comparable to or lower than that of established antifungals . -
Genetic Engineering Applications
Genetic studies on the biosynthesis of this compound have provided insights into modifying its structure for enhanced activity or reduced toxicity. By manipulating genes involved in perosamine biosynthesis, researchers aim to create analogs with improved pharmacological properties . -
Therapeutic Potential
Although not widely used clinically due to toxicity concerns, this compound's potential as a lead compound for developing new antifungal therapies is being explored. Researchers are investigating ways to reduce systemic toxicity while retaining its antifungal properties through structural modifications and formulation strategies .
Comparative Analysis with Other Polyenes
A comparative analysis highlights the differences between this compound and other polyene antibiotics like amphotericin B and nystatin:
Property | This compound | Amphotericin B | Nystatin |
---|---|---|---|
Source | Streptomyces coelicolor var. aminophilus | Streptomyces nodosus | Streptomyces noursei |
Mechanism of Action | Ergosterol binding | Ergosterol binding | Ergosterol binding |
Toxicity | High systemic toxicity | Moderate toxicity | Low systemic toxicity |
Clinical Use | Limited due to toxicity | Widely used | Primarily topical |
Solubility | Poor water solubility | Moderate solubility | Poor water solubility |
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer effects could be related to its ability to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
This compound can be compared with other similar compounds, such as:
Perimycin A: This compound shares a similar core structure but differs in the functional groups attached.
This compound: This compound has a different stereochemistry at certain chiral centers, leading to different biological activities.
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
常见问题
Basic Research Questions
Q. What experimental models are most suitable for validating the antifungal activity of Perimycin A?
This compound's antifungal properties should be tested using standardized in vitro assays (e.g., broth microdilution for MIC determination against Candida or Aspergillus species) and complemented with in vivo models (e.g., murine candidiasis). Ensure consistency with NIH guidelines for preclinical studies, including proper controls and statistical power calculations . For reproducibility, document strain sources, growth conditions, and solvent controls (e.g., DMSO concentration effects) .
Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?
Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for specificity and sensitivity. Validate methods using spiked samples to assess recovery rates and matrix effects. Include internal standards (e.g., isotopically labeled analogs) to correct for variability . Reference protocols from Analytical Chemistry journals for calibration curve parameters and limit-of-detection calculations .
Q. What molecular mechanisms underpin this compound’s bioactivity?
Begin with transcriptomic or proteomic profiling of fungal cells exposed to sub-inhibitory concentrations of this compound. Prioritize pathways related to membrane integrity (e.g., ergosterol biosynthesis) or oxidative stress response. Validate hypotheses using gene knockout strains or chemical inhibitors . Cross-reference genomic databases (e.g., KEGG) for conserved targets in pathogenic fungi .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its therapeutic index while minimizing cytotoxicity?
Adopt a structure-activity relationship (SAR) approach:
- Synthesize analogs with modifications to the macrolide core or side chains.
- Test cytotoxicity against mammalian cell lines (e.g., HEK-293) using MTT assays.
- Compare therapeutic indices (TI = IC50 mammalian cells / MIC fungal cells) to prioritize candidates .
- Use molecular docking to predict binding affinity to fungal targets versus human off-target proteins .
Q. What strategies resolve contradictions in reported data on this compound’s spectrum of activity?
Conduct a systematic review using PRISMA guidelines to identify methodological variability (e.g., inoculum size, culture media, endpoint criteria). Replicate conflicting studies under standardized conditions and perform meta-analysis to quantify heterogeneity. Publish negative results to address publication bias . For example, discrepancies in MIC values may stem from pH-dependent solubility, which can be tested via buffered assays .
Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy against biofilm-associated infections?
- Use catheter-associated biofilm models in rodents, with quantitative imaging (e.g., confocal microscopy) to assess biofilm biomass.
- Combine this compound with adjuvants (e.g., EDTA to disrupt extracellular matrix).
- Measure fungal burden (CFU/g tissue) and host inflammatory markers (e.g., IL-1β, TNF-α) to correlate efficacy with immunomodulation .
- Adopt adaptive trial designs to adjust dosing based on interim pharmacokinetic data .
Q. Methodological and Reporting Guidelines
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
- Report IC50/EC50 values with 95% confidence intervals.
- For synergy studies (e.g., with fluconazole), use the Chou-Talalay combination index method .
- Address outliers via Grubbs’ test and ensure normality with Shapiro-Wilk tests before parametric analyses .
Q. How should researchers address ethical and reproducibility concerns in this compound studies?
- Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification .
- Deposit raw data (e.g., spectral files, strain genotypes) in public repositories (e.g., Zenodo, NCBI).
- Disclose conflicts of interest and funding sources per Pharmaceutical Research author guidelines .
What criteria define a high-quality research question for this compound mechanism studies?
Apply the FINER framework :
- Feasible : Access to Streptomyces coelicolor mutants for genetic studies .
- Interesting : Links to unresolved antifungal resistance mechanisms.
- Novel : Explores understudied targets (e.g., fungal mitochondrial membranes).
- Ethical : Complies with biosafety protocols for handling pathogenic fungi.
- Relevant : Addresses WHO priority fungal pathogens .
Q. Data Interpretation and Knowledge Gaps
Q. How can researchers contextualize this compound findings within broader antimicrobial discovery trends?
- Compare this compound’s efficacy to emerging antifungals (e.g., echinocandins, polyenes) in systematic reviews.
- Use bibliometric tools (e.g., VOSviewer) to map research trends and identify understudied applications (e.g., agricultural antifungals) .
- Highlight gaps via SWOT analysis: e.g., Strengths (novel scaffold), Weaknesses (poor aqueous solubility), Opportunities (combination therapies), Threats (resistance evolution) .
属性
CAS 编号 |
62327-61-1 |
---|---|
分子式 |
C59H88N2O17 |
分子量 |
1097.3 g/mol |
IUPAC 名称 |
(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione |
InChI |
InChI=1S/C59H88N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-49(76-58-56(73)55(72)54(60)39(4)75-58)33-52-38(3)51(70)35-59(74,78-52)34-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)32-53(71)77-57(36)37(2)20-25-42(62)31-50(69)40-21-23-41(61-5)24-22-40/h6-19,21-24,36-39,42-44,46-49,51-52,54-58,61-64,66-68,70,72-74H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36-,37-,38+,39+,42?,43+,44-,46-,47+,48-,49-,51-,52-,54+,55-,56-,57-,58-,59+/m0/s1 |
InChI 键 |
SIJFZOSSGXKJCI-FTNWOYNKSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O |
手性 SMILES |
C[C@H]1/C=C/C=C/C=C\C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)N)O)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O |
同义词 |
perimycin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。